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Compound of Interest

Compound Name: 4'-Bromomethyl-2-cyanobiphenyl

Cat. No.: B120350 Get Quote

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-

54-2). It is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis, offering key data for structural elucidation and quality

control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the molecular structure of organic

compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 4'-Bromomethyl-2-
cyanobiphenyl.

¹H NMR Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

hydrogen atoms in the molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.79 Singlet (s) 2H -CH₂Br

7.55 - 7.68 Multiplet (m) 6H Aromatic Protons

7.77 Triplet (t) 1H Aromatic Proton

7.93 Doublet (d) 1H Aromatic Proton

Predicted data

acquired in DMSO-d6

at 400 MHz.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

expected chemical shifts for the different types of carbon atoms are listed below, based on

typical values for these functional groups.

Expected Chemical Shift (δ, ppm) Carbon Type

30 - 40 CH₂Br

115 - 125 -C≡N (Nitrile)

110 - 115 Quaternary Carbon adjacent to CN

125 - 145 Aromatic Carbons (C-H and Quaternary)

145 - 150 Quaternary Carbon linking the two rings

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. The data presented below was obtained using the

Attenuated Total Reflectance (ATR) technique.[2]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3100 - 3000 Medium-Weak Aromatic C-H Stretch

< 3000 Medium-Weak Aliphatic C-H Stretch (-CH₂-)

2230 - 2220 Strong, Sharp C≡N (Nitrile) Stretch

1600 - 1450 Medium-Strong C=C Aromatic Ring Stretch

690 - 515 Strong C-Br Stretch

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data integrity.

Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh 10-20 mg of 4'-Bromomethyl-2-cyanobiphenyl for

¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean vial.[3][4]

Filtration and Transfer: To ensure a homogeneous magnetic field, filter the solution through a

pipette containing a small plug of glass wool to remove any particulate matter.[5] Carefully

transfer the filtered solution into a 5 mm NMR tube.[3]

Reference Standard: Tetramethylsilane (TMS) is often used as an internal standard for

chemical shift calibration (δ = 0.00 ppm).[6]

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[3]
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Shimming: The magnetic field homogeneity is optimized by a process called shimming to

obtain sharp, well-resolved peaks.[3]

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]

Acquisition: Set the appropriate spectral parameters (e.g., pulse angle, acquisition time,

number of scans) and begin the experiment.

Protocol for ATR-IR Data Acquisition
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for analyzing

solid samples directly.

Instrument Preparation: Use an FT-IR spectrometer equipped with an ATR accessory, such

as a Bruker Tensor 27 FT-IR.[2]

Background Spectrum: Before analyzing the sample, run a background scan with the clean,

empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to

remove interferences from the air (e.g., CO₂ and H₂O).

Sample Application: Place a small amount of the solid 4'-Bromomethyl-2-cyanobiphenyl
powder directly onto the surface of the ATR crystal.[7]

Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the

sample. This ensures good contact between the sample and the crystal, which is essential

for a high-quality spectrum.[7]

Data Collection: Initiate the scan to collect the infrared spectrum of the sample. The data is

typically collected over a range of 4000 to 400 cm⁻¹.

Cleaning: After the measurement, release the pressure, remove the sample, and clean the

ATR crystal surface thoroughly with a soft tissue soaked in a suitable solvent (e.g.,

isopropanol).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4'-
Bromomethyl-2-cyanobiphenyl.
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Spectroscopic Analysis Workflow
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Sample:
4'-Bromomethyl-2-cyanobiphenyl
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Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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